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Compound of Interest

Compound Name:
2-amino-3,3-dimethylpentanoic

acid

CAS No.: 5632-92-8

Cat. No.: B6603833

Get Quote

Executive Summary
2-Amino-3,3-dimethylpentanoic acid (

-dimethylnorvaline) represents a critical class of sterically constrained non-canonical amino
acids. Structurally analogous to tert-leucine, its incorporation into peptide backbones imposes
severe conformational restrictions, often locking bioactive peptides into high-affinity helical or
turn conformations while dramatically enhancing proteolytic stability.

However, the synthesis of this "neopentyl-like" scaffold presents a formidable challenge.

Traditional

alkylation of glycine equivalents fails due to the extreme steric bulk of the tertiary

-carbon. This guide details a robust, scalable liquid-phase asymmetric synthesis utilizing
Ellman’s Sulfinamide auxiliary, ensuring high enantiomeric excess (>98% ee) without the need
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for chiral chromatography. We further provide optimized protocols for coupling this hindered
residue in solution-phase peptide synthesis (LPPS).

Retrosynthetic Analysis & Strategy
The failure of standard alkylation strategies necessitates a disconnection at the C1–C2 bond

(Strecker-type synthesis) rather than the C2–C3 bond (alkylation).
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Figure 1: Retrosynthetic strategy avoiding steric clashes at the

-carbon by utilizing nucleophilic addition to a pre-formed imine.
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Protocol A: Asymmetric Synthesis via Ellman’s
Sulfinamide
Objective: Synthesis of (2S)-2-amino-3,3-dimethylpentanoic acid. Scale: 10–50 mmol

(Scalable to kg). Enantiomeric Excess: >98% typical.[1][2]

Materials & Reagents
Substrate: 2,2-Dimethylbutanal (CAS 123-05-7).

Chiral Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide).

Lewis Acid: Titanium(IV) ethoxide (

).

Cyanide Source: Trimethylsilyl cyanide (TMSCN).[3] Caution: Generates HCN upon

hydrolysis.

Solvents: Anhydrous THF, DCM, 6N HCl.

Step-by-Step Methodology
Step 1: Condensation (Imine Formation)
The steric bulk of 2,2-dimethylbutanal requires a strong Lewis acid dehydrating agent to drive

equilibrium.

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

nitrogen inlet.

Mixing: Add (S)-tert-butanesulfinamide (1.0 equiv, 12.1 g for 100 mmol scale) and 2,2-

dimethylbutanal (1.1 equiv).

Catalysis: Dilute with anhydrous THF (0.5 M concentration). Add

(2.0 equiv) dropwise at room temperature. The solution will turn slightly yellow.
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Reaction: Reflux at 60°C for 12–18 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS for

disappearance of sulfinamide.

Workup: Cool to RT. Pour into an equal volume of brine while stirring vigorously. A thick white

precipitate (

) will form. Filter through a Celite pad. Wash the cake with EtOAc.

Purification: Dry organic phase (

), concentrate, and purify via flash chromatography (0-20% EtOAc/Hexane).

Checkpoint: You now have the chiral N-sulfinyl imine.

Step 2: Diastereoselective Strecker Reaction
This is the chirality-defining step. The tert-butanesulfinyl group directs the cyanide attack to the

Re-face.

Setup: Dissolve the purified imine (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried RBF

under

. Cool to -78°C.[4]

Addition: Add TMSCN (1.5 equiv) dropwise.

Activation: Add a catalytic amount of Scandium Triflate (

, 5 mol%) or Tetrabutylammonium acetate (10 mol%) to activate the imine.

Note: For extreme steric bulk, maintaining -78°C is crucial for high diastereoselectivity (dr

> 95:5).

Progression: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature

overnight.

Quench: Quench with saturated

solution. Extract with EtOAc.[4]
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Analysis: The product is the stable

-aminonitrile. Check diastereomeric ratio (dr) via

NMR.

Step 3: Hydrolysis to Free Amino Acid
Both the nitrile and the sulfinyl group are cleaved under acidic conditions.

Hydrolysis: Dissolve the crude aminonitrile in 6N HCl (excess).

Reflux: Heat to reflux (100°C) for 12–16 hours. This converts the nitrile to the carboxylic acid

and cleaves the sulfinyl auxiliary to produce the free amine hydrochloride salt.

Isolation: Concentrate to dryness. The residue is the amino acid hydrochloride.

Purification:

Method A (Ion Exchange): Pass through a Dowex 50W (H+ form) column. Wash with

water, elute with 1M

.

Method B (Crystallization): Dissolve in minimum hot ethanol/water and neutralize with

propylene oxide to precipitate the zwitterion.

Application Note: Liquid Phase Peptide Coupling
Coupling 2-amino-3,3-dimethylpentanoic acid (let's abbreviate as Dmp) is notoriously difficult

due to the

-quaternary center shielding the

-amine.

The "Difficult Sequence" Problem
Standard reagents (EDC/HOBt) often fail, leading to incomplete coupling or deletion

sequences.
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Optimized Coupling Protocol (Liquid Phase)
Parameter Recommendation Rationale

Coupling Reagent HATU or COMU

Aza-benzotriazole reagents

are superior for hindered

amines.

Base TMP (2,4,6-Collidine)

Weaker, non-nucleophilic base

prevents racemization better

than DIPEA for this specific

residue.

Solvent DMF/NMP (1:1)

NMP improves swelling (if

resin) and solubility of

hindered intermediates.

Stoichiometry
1.2 equiv Amino Acid / 1.2

equiv HATU

Excess is less critical than

activation time.

Pre-activation None (In situ)

Mix acid, HATU, and amine

before adding base to

minimize epimerization.

Workflow Visualization
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Figure 2: Optimized coupling workflow for sterically hindered amino acids in solution.

Troubleshooting Table
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Issue Cause Solution

Low Yield (<40%) Steric shielding of nucleophile.

Switch to HATU or PyAOP.

Increase temp to 50°C

(microwave if possible).

Racemization
Oxazolone formation due to

slow kinetics.

Use Collidine instead of

DIPEA. Add HOAt as additive.

Incomplete Deprotection
Fmoc removal hindered by

bulk.

Use DBU (2%) + Piperidine

(20%) in DMF for deprotection

steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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